4-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c1-13-21-4-5-26(13)18-11-17(22-12-23-18)24-6-8-25(9-7-24)29(27,28)16-3-2-14(19)10-15(16)20/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQZDKWOXHLNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
This compound is a member of the pyrimidine family and features a sulfonamide moiety, which is known for its diverse biological activities. Compounds with similar structures have been studied for their potential as therapeutic agents in various diseases, including cancer and infectious diseases.
Chemical Structure
The chemical structure of the compound includes:
- A pyrimidine ring which contributes to its pharmacological properties.
- A sulfonamide group that enhances its interaction with biological targets.
- A piperazine moiety that is often associated with improved solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties. For example, sulfonamide derivatives have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
- Inhibition of Enzyme Activity: Many sulfonamides act as inhibitors of carbonic anhydrases, which are crucial for maintaining pH levels in cancer cells.
- Induction of Apoptosis: Some studies suggest that these compounds can induce programmed cell death in malignant cells.
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties, particularly against bacterial infections. The mechanism typically involves:
- Inhibition of folate synthesis, which is essential for bacterial growth.
Case Studies
-
Study on Anticancer Effects:
- A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives and found that certain modifications increased their potency against various cancer cell lines. The presence of the piperazine and sulfonamide groups was critical in enhancing their efficacy.
-
Antimicrobial Efficacy:
- Research published in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide compounds exhibited significant activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Enzyme inhibition, apoptosis | Journal of Medicinal Chemistry |
| Antimicrobial | Folate synthesis inhibition | Antimicrobial Agents and Chemotherapy |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
*Calculated from molecular formula C₁₃H₁₅F₃N₆O₂S.
Key Observations
Sulfonyl Substituent Effects :
- Electron-Withdrawing Groups (Target Compound) : The 2,4-difluorophenyl group likely enhances metabolic stability and binding affinity to hydrophobic pockets compared to ethyl () or methoxy () substituents.
- Electron-Donating Groups () : The 2,5-dimethoxyphenyl group in may improve aqueous solubility but reduce membrane permeability.
Core Structure Modifications: The thienopyrimidine core in introduces rigidity and planar geometry, which may favor interactions with flat binding sites (e.g., ATP pockets in kinases).
Molecular Weight Trends :
- The target compound’s molecular weight is expected to fall between 400–450 g/mol, similar to (412.5) and (446.4). Higher molecular weights in (494.19) and suggest increased steric bulk, which could impact bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
